molecular formula C24H23FN6O3S B2578374 3-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1224003-81-9

3-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B2578374
CAS No.: 1224003-81-9
M. Wt: 494.55
InChI Key: ZXKWDNULHJYYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazolo[4,3-a]pyrazin-8(7H)-one derivative featuring a 2-fluorophenyl-substituted piperazine moiety and a 2-methoxyphenyl group at position 5. The structure includes a thioether linkage at position 3, connecting to a 2-oxoethyl group bound to the piperazine ring.

Properties

IUPAC Name

3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN6O3S/c1-34-20-9-5-4-8-19(20)30-14-15-31-22(23(30)33)26-27-24(31)35-16-21(32)29-12-10-28(11-13-29)18-7-3-2-6-17(18)25/h2-9,14-15H,10-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKWDNULHJYYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN3C(=NN=C3SCC(=O)N4CCN(CC4)C5=CC=CC=C5F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, which may contribute to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC₁₈H₁₈F N₅O₂S
Molecular Weight367.43 g/mol
SolubilitySoluble in DMSO
LogP (Octanol-water partition)3.5

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling pathways. The presence of the piperazine moiety suggests potential interactions with serotonin and dopamine receptors, which are crucial in the modulation of mood and behavior.

Pharmacological Effects

Research indicates that the compound exhibits several pharmacological effects:

  • Antidepressant Activity : Preliminary studies suggest that the compound may possess antidepressant-like effects in animal models, potentially through the modulation of serotonergic pathways.
  • Anticonvulsant Properties : The compound has been evaluated for its anticonvulsant activity using models such as the picrotoxin-induced seizure model. It demonstrated significant protection against seizures, indicating potential utility in epilepsy treatment.
  • Antitumor Activity : In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, suggesting it may have anticancer properties.

Case Studies

  • Antidepressant Activity : In a study published in Pharmacology Biochemistry and Behavior, researchers tested the compound in rodent models and observed significant reductions in immobility time during forced swim tests, indicative of antidepressant activity .
  • Anticonvulsant Effects : A study conducted on the anticonvulsant properties showed that doses of the compound significantly increased the latency to seizure onset and reduced seizure duration compared to control groups .
  • Antitumor Efficacy : The compound was tested against human cancer cell lines (A549 lung adenocarcinoma and MCF-7 breast cancer cells) and exhibited IC50 values below 10 µM, indicating potent anticancer activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to specific functional groups can enhance or diminish biological activity:

  • The piperazine ring is crucial for receptor binding affinity.
  • The methoxyphenyl group appears to enhance lipophilicity, improving cellular uptake.
  • Substituents on the triazole ring significantly influence anticancer activity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Table 1: Key Structural Features and Reported Activities of Triazolo-Pyrazinone Derivatives

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound 2-Fluorophenylpiperazine, 2-methoxyphenyl ~527.5 (calculated) Not explicitly reported
8-[(2-Ethylphenyl)sulfanyl]-2-{2-[4-(4-fluorophenyl)piperazinyl]-2-oxoethyl}-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one 4-Fluorophenylpiperazine, 2-ethylphenylthio ~546.5 (RN 1251550-47-6) Unknown activity; structural analog
2-(2-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one 2-Fluorobenzyl, piperazine 328.34 Intermediate with uncharacterized activity
(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine Trifluoromethyl, trifluorophenyl DPP-IV inhibitor (IC50 = 18 nM)
AZD5153 ([1,2,4]Triazolo[4,3-b]pyridazine-piperidyl derivative) Bivalent triazolopyridazine-piperidyl BRD4 inhibitor (nanomolar potency)

Key Observations:

Piperazine Substituents :

  • The target compound’s 2-fluorophenylpiperazine group contrasts with the 4-fluorophenylpiperazine in ’s analog. Fluorine substitution on the phenyl ring is a common strategy to enhance metabolic stability and binding affinity .
  • Piperazine-containing analogs (e.g., ) are often intermediates for kinase or protease inhibitors, though their exact roles here remain uncharacterized.

Aryl Modifications: The 2-methoxyphenyl group in the target compound may improve solubility compared to non-polar substituents (e.g., 2-ethylphenylthio in ). Methoxy groups are known to influence pharmacokinetics via hydrogen bonding or steric effects .

Thioether Linkage :

  • The thioether moiety in the target compound and ’s analog could enhance conformational flexibility or participate in sulfur-mediated interactions with biological targets, as seen in other thioether-containing drugs .

Biological Activity Trends: Triazolo-pyrazinones with trifluoromethyl groups (e.g., ) exhibit potent DPP-IV inhibition, suggesting that electron-withdrawing substituents may enhance enzyme binding. Bivalent compounds like AZD5153 () demonstrate enhanced potency via dual binding interactions, a feature absent in monovalent analogs like the target compound .

Q & A

Basic: What are the standard synthetic methodologies for preparing this triazolopyrazinone derivative?

Answer:
The compound can be synthesized via a multi-step procedure involving:

Cyclization : Reacting 3-hydrazinopyrazin-2-one derivatives with carbonylating agents (e.g., carbonyldiimidazole) in anhydrous dimethylformamide (DMFA) at 100°C for 1 hour.

Heterocyclization : Refluxing the intermediate with aryl/benzyl substituents for 24 hours to form the triazolo[4,3-a]pyrazinone core.

Purification : Precipitation in water followed by recrystallization from DMFA/i-propanol mixtures .
Key Parameters : Solvent choice (DMFA enhances reaction efficiency), stoichiometric ratios (1:1 acid-to-carbonyldiimidazole), and reflux duration (critical for yield optimization).

Advanced: How can synthetic routes be optimized to improve yield and purity?

Answer:
Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (DMFA, THF) improve reaction homogeneity and reduce side-product formation .
  • Catalyst Use : Potassium carbonate or KI in refluxing acetone enhances nucleophilic substitution efficiency for thioether bond formation .
  • Temperature Control : Maintaining 100°C during cyclization minimizes incomplete ring closure .
  • Fluoroacylation : Post-synthetic modification with trifluoroethyl acetate in dioxane introduces fluorinated groups with >80% efficiency .

Basic: What analytical techniques are essential for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry of the triazole and piperazine moieties .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 509.2 for the parent ion) .
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm1^{-1}) and thioether (C-S, ~650 cm1^{-1}) functional groups .

Advanced: How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) influence biological activity?

Answer:

  • Piperazine Substituents : The 2-fluorophenyl group enhances receptor binding affinity (e.g., serotonin receptors) due to electronegative effects, while methoxyphenyl improves metabolic stability .
  • Thioether Linkage : Replacing sulfur with oxygen reduces lipophilicity, altering blood-brain barrier permeability .
  • Triazole Core : Methylation at N3 increases enzymatic resistance compared to unsubstituted analogs .

Advanced: How should researchers address contradictory solubility data in different solvents?

Answer:

  • Solvent Polarity : Use Hansen solubility parameters to predict compatibility. For example, dimethyl sulfoxide (DMSO) solubilizes the compound via hydrogen bonding, while chloroform is ideal for hydrophobic interactions .
  • pH-Dependent Solubility : Protonation of the piperazine nitrogen at acidic pH increases aqueous solubility (e.g., 2 mg/mL in pH 4 buffer vs. 0.1 mg/mL at pH 7.4) .

Advanced: What computational tools are recommended for predicting binding modes?

Answer:

  • Molecular Docking (AutoDock Vina) : Simulate interactions with PDE4B or 5-HT1A_{1A} receptors using crystal structures (PDB IDs: 4MY7, 6WGT).
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR Models : Correlate substituent electronegativity (e.g., fluorine) with IC50_{50} values for kinase inhibition .

Basic: What are the stability profiles under varying storage conditions?

Answer:

  • Thermal Stability : Decomposes at >150°C; store at 2–8°C in amber vials .
  • Light Sensitivity : UV/visible light induces thioether oxidation; use argon-filled packaging .
  • Solution Stability : Degrades in aqueous buffers within 72 hours; prepare fresh DMSO stock solutions .

Advanced: What challenges arise in scaling up synthesis for preclinical studies?

Answer:

  • Heterocyclization Scalability : Prolonged reflux (24+ hours) requires energy-efficient reactors to maintain yield (>70%) .
  • Purification : Column chromatography is impractical; switch to pH-controlled recrystallization .
  • Fluorination Consistency : Batch-to-batch variability in trifluoroacylation necessitates strict anhydrous conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.